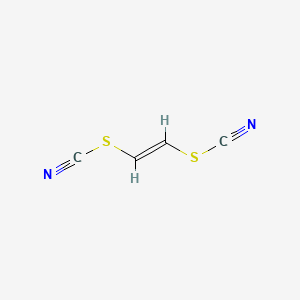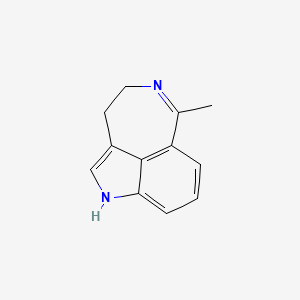![molecular formula C6H3ClN2S B14163228 4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
4-Chlorothieno[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.62 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,4-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core.
Another method involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is reacted with ethanol, alkali, and formamidine acetate at reflux temperature. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The process typically involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of the compound in high yields without the need for chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, thiourea, and alkyl halides.
Electrophilic Substitution: Reagents such as bromine and chlorine are used, often in the presence of catalysts or under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized to yield compounds with diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[3,4-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
The mechanism of action of 4-Chlorothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2A receptors and kinases, which play crucial roles in various biological processes . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
4-Chlorothieno[3,4-D]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-4-Chlorothieno[2,3-D]Pyrimidine: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
4-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine: Another related compound that demonstrates reactivity through electrophilic substitution reactions and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
InChI-Schlüssel |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CS1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


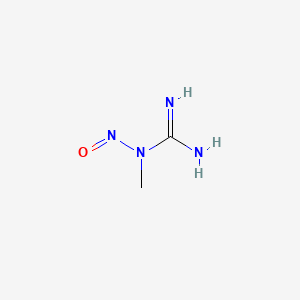
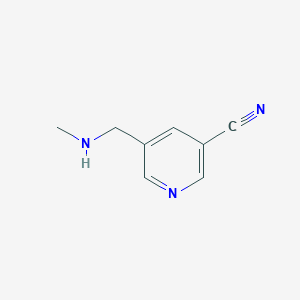

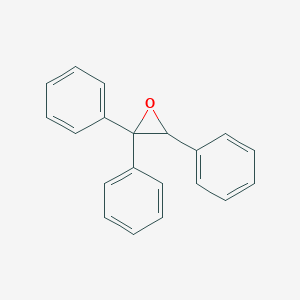
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)


![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)


